(4-Isobutylpyrimidin-5-yl)boronic acid
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Overview
Description
(4-Isobutylpyrimidin-5-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pyrimidine ring with an isobutyl substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4-Isobutylpyrimidin-5-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: (4-Isobutylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Suzuki–Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of alcohols or phenols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(4-Isobutylpyrimidin-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Isobutylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound can interact with specific molecular targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
4-Isopropylpyrimidine-5-boronic acid: Similar structure but with an isopropyl group instead of an isobutyl group.
3-Formylphenylboronic acid: Contains a formyl group attached to a phenyl ring.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group at the 4-position.
Uniqueness: (4-Isobutylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in drug design and materials science .
Properties
Molecular Formula |
C8H13BN2O2 |
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Molecular Weight |
180.01 g/mol |
IUPAC Name |
[4-(2-methylpropyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-6(2)3-8-7(9(12)13)4-10-5-11-8/h4-6,12-13H,3H2,1-2H3 |
InChI Key |
IHUAOXKUPVTDAA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CN=C1CC(C)C)(O)O |
Origin of Product |
United States |
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